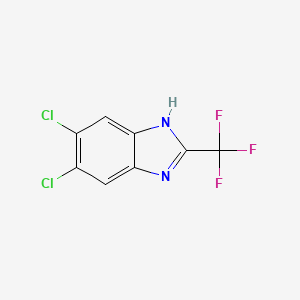

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Descripción

Propiedades

IUPAC Name |

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRUFFLHYXFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177934 | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-25-2 | |

| Record name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cyclization of 4,5-Dichloro-o-phenylenediamine

One of the foundational methods involves cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole to yield 5,6-dichlorobenzimidazole-2-one. This step is critical as it forms the benzimidazole core structure.

- Reaction Conditions:

- Reagents: Carbonyl di-imidazole (75 g) and 4,5-dichloro-o-phenylenediamine (72 g).

- Solvent: Tetrahydrofuran (330 mL).

- Yield: Approximately 98% after purification.

This method is advantageous due to its high yield and straightforward reaction conditions.

Halogenation with Phosphorus Oxybromide

Following the formation of 5,6-dichlorobenzimidazole-2-one, halogenation can be performed using phosphorus oxybromide to produce 2-bromo-5,6-dichlorobenzimidazole.

- Reaction Conditions:

- Reagents: Phosphorus oxybromide (211 g) added to a suspension of the previously formed compound.

- Solvent: Ethyl acetate.

- Yield: Approximately 77% after purification via silica gel chromatography.

This step is essential for introducing the bromine substituent necessary for further transformations.

Silylation and Ribosylation

The synthesis can be further advanced by silylating the intermediate and subsequently performing ribosylation to yield derivatives of this compound.

- Silylation Reaction:

- Reagents: N,O-bis(trimethylsilyl)acetamide.

- Yield: Approximately 74% after ribosylation.

This method enhances the solubility and reactivity of the intermediate compounds, facilitating further chemical modifications.

Comparative Analysis of Preparation Methods

The following table summarizes the key preparation methods for synthesizing this compound:

| Method | Key Reagents | Yield | Notes |

|---|---|---|---|

| Cyclization | Carbonyl di-imidazole, 4,5-dichloro-o-phenylenediamine | ~98% | High yield; straightforward procedure |

| Halogenation | Phosphorus oxybromide | ~77% | Critical for introducing bromine |

| Silylation and Ribosylation | N,O-bis(trimethylsilyl)acetamide | ~74% | Improves solubility; allows for further modifications |

Análisis De Reacciones Químicas

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding benzimidazole derivatives with oxidized functional groups.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced benzimidazole derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.

Aplicaciones Científicas De Investigación

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with various molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases involved in disease pathways . The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity towards these targets.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Table 1: Antiparasitic and Antimicrobial Activities of Selected Benzimidazoles

- Antiparasitic Potency : The target compound’s antiparasitic activity is context-dependent. While it is less potent than 5(6)-chloro-2-thione (IC₅₀ = 0.005 µM), it outperforms albendazole analogs (IC₅₀ ~1.4 µM) . Its efficacy is enhanced when complexed with cyclodextrins, which improve solubility and bioavailability .

- Antiviral Activity: A structurally related compound, 5,6-dichloro-2-(isopropylamino)-1-(β-L-ribofuranosyl)-1H-benzimidazole, exhibits antiviral activity against Epstein-Barr virus (EBV) by inhibiting viral DNA replication (IC₅₀ = 0.15–1.1 µM) . This highlights the impact of ribose and amino substituents on antiviral targeting.

Physicochemical Properties

- Solubility and logP : The target compound’s hydrophobicity (logP = 3.407) limits aqueous solubility, necessitating formulation adjustments . Cyclodextrin complexation reduces aggregation and enhances antiparasitic activity .

- Thermal Stability : Derivatives like 5,6-dichloro-2-(4-methoxyphenyl)-1H-benzimidazole exhibit high melting points (>320°C), suggesting robust thermal stability compared to the target compound .

Structure-Activity Relationships (SAR)

- Trifluoromethyl Group : The -CF₃ group enhances metabolic stability and hydrophobic interactions with target proteins, as seen in compound 60 (IC₅₀ = 0.042 µM) .

- Halogen Substituents : Dichloro groups at positions 5 and 6 improve binding to parasitic tubulin, a mechanism shared with 5(6)-chloro-2-thione .

- Ribose Modifications: Addition of a β-L-ribofuranosyl group shifts activity from antiparasitic to antiviral, demonstrating substituent-driven target specificity .

Key Research Findings

Antiparasitic Optimization : Cyclodextrin formulations of the target compound improve solubility by 10-fold, enhancing its efficacy against Leishmania and Giardia .

Broad-Spectrum Potential: While less potent than some analogs (e.g., compound 62), the target compound’s modular structure allows for derivatization to target multiple parasites .

Divergent Applications : Structural modifications (e.g., ribose addition) enable repurposing for antiviral use, underscoring benzimidazoles’ versatility .

Actividad Biológica

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor, antimicrobial, and antiparasitic properties, supported by detailed research findings and case studies.

- Chemical Formula: C₈H₃Cl₂F₃N₂

- Molecular Weight: 255.024 g/mol

- Structure: The compound features a benzimidazole core with chlorine and trifluoromethyl substituents at the 5, 6, and 2 positions, respectively.

Antitumor Activity

Research has demonstrated that this compound exhibits notable antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, including:

- Cell Lines Tested:

- Human colon cancer (HCT-116)

- Hepatocellular carcinoma (HepG2)

- Mammary gland cancer (MCF-7)

Results:

The compound showed significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For instance, one derivative demonstrated an IC50 of approximately against HepG2 cells, indicating strong potential for further development in cancer therapy .

The mechanism underlying its antitumor effects involves:

- Cell Cycle Arrest: Treatment with the compound resulted in G1 phase arrest in HepG2 cells, as evidenced by flow cytometry analysis. The proportion of cells in the G0-G1 phase increased significantly from 52.39% to 72.13% post-treatment.

- Apoptosis Induction: The compound appears to activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

This compound also exhibits promising antimicrobial properties. Various derivatives have been tested against bacterial and fungal strains.

Notable Findings:

- Certain derivatives demonstrated potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

- Compounds with halogen substituents were particularly effective against resistant strains of bacteria .

Antiparasitic Activity

The compound has shown efficacy against protozoan parasites such as Trichomonas vaginalis and Giardia intestinalis. In vitro studies indicated:

- IC50 Values: Some derivatives exhibited IC50 values below , significantly outperforming standard treatments like albendazole .

Case Study Example:

A specific derivative demonstrated 14 times greater activity than albendazole against T. vaginalis, highlighting its potential as a new therapeutic agent for parasitic infections .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound reveals that modifications at specific positions can greatly influence biological activity:

| Substituent Position | Effect on Activity |

|---|---|

| 5 & 6 (Chlorine) | Enhances cytotoxicity |

| 2 (Trifluoromethyl) | Increases antimicrobial potency |

| Side Chains | Modifications can improve binding affinity |

Q & A

Q. What are the recommended synthesis protocols for 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole, and what factors influence yield and purity?

Answer: Synthesis typically involves cyclocondensation of substituted o-phenylenediamines with trifluoroacetic acid derivatives under controlled conditions. A solvent-free one-pot method using catalytic acetic acid at 120–140°C achieves yields of 65–80%, with purity verified via melting point analysis and HPLC . For regioselective chlorination, chlorinating agents like POCl₃ or SOCl₂ are employed, requiring inert atmospheres to prevent side reactions. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to remove byproducts such as mono-chlorinated impurities . Key factors affecting yield include stoichiometric ratios, reaction time, and temperature control to minimize decomposition.

Q. What safety protocols and handling practices are essential for this compound in laboratory settings?

Answer: The compound is classified as an environmentally hazardous material (DOT# UN 3077) with moderate health risks. Recommended practices include:

- Engineering controls : Use fume hoods for weighing and synthesis to limit inhalation exposure .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water for 15 minutes . No occupational exposure limits exist, but ALARA (As Low As Reasonably Achievable) principles should guide usage .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

Answer:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substituent positions via aromatic proton splitting patterns (δ 7.2–8.1 ppm) and CF₃ group signals (δ 110–120 ppm in ¹⁹F NMR) . IR spectroscopy identifies N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

- Elemental analysis : Validates C, H, N, and Cl content within ±0.3% of theoretical values .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for studying solid-state reactivity .

Advanced Research Questions

Q. How does the substitution pattern (Cl, CF₃) influence its biological activity, and what structure-activity relationships (SAR) have been identified?

Answer:

- Antimicrobial activity : The 5,6-dichloro substitution enhances membrane permeability in Gram-negative bacteria, while the CF₃ group at position 2 increases lipophilicity, improving binding to hydrophobic enzyme pockets (e.g., bacterial DNA gyrase) .

- Antiviral activity : Chlorine atoms at positions 5 and 6 stabilize interactions with viral protease active sites, as shown in hepatitis B virus (HBV) inhibition studies (IC₅₀ = 2.8 µM) .

- Antitumor activity : The CF₃ group induces electron-withdrawing effects, sensitizing cancer cells to apoptosis via ROS generation. Derivatives with this motif show IC₅₀ values of <10 µM against HepG2 and MCF-7 cell lines .

Q. How can researchers resolve contradictions in reported biological data, such as varying IC₅₀ values across studies?

Answer: Discrepancies often arise from:

- Assay conditions : Differences in cell lines (e.g., HepG2 vs. HeLa), serum concentrations, or incubation times. Standardized protocols (e.g., MTT assay at 48 hours, 10% FBS) are recommended .

- Compound purity : Impurities from incomplete chlorination (e.g., mono-chlorinated byproducts) can skew results. HPLC purity >98% is critical for reproducibility .

- Solvent effects : DMSO concentrations >0.1% may inhibit certain targets. Use vehicle controls to normalize data .

Q. What methodologies assess the compound’s stability under physiological or experimental conditions?

Answer:

- Photostability : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC. The compound shows <5% decomposition after 24 hours, indicating suitability for fluorescence-based assays .

- pH stability : Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS. Stability is maintained at pH 2–9, with hydrolysis observed in strongly alkaline conditions (pH >12) .

- Thermal stability : TGA/DSC analysis reveals decomposition onset at 220°C, confirming suitability for high-temperature reactions .

Q. What computational approaches are used to predict binding modes and optimize derivatives?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., HBV protease, PDB ID: 1BV9). The CF₃ group forms hydrophobic contacts with Val146 and Leu129, while Cl atoms hydrogen-bond with Asp81 .

- DFT calculations : Gaussian 09 optimizes ground-state geometries and predicts electron-density maps, revealing charge transfer interactions critical for ESIPT (excited-state intramolecular proton transfer) in fluorescence applications .

- ADMET prediction : SwissADME estimates logP (~3.2) and CNS permeability, guiding lead optimization for blood-brain barrier penetration .

Q. How do in vitro and in vivo efficacy profiles compare, and what pharmacokinetic challenges exist?

Answer:

- In vitro : High potency against protozoa (e.g., Trichinella spiralis, ED₅₀ = 12 mg/kg) correlates with in vivo anthelmintic activity in rodent models .

- Bioavailability : Low aqueous solubility (<0.1 mg/mL) limits oral absorption. Nanoparticle encapsulation (e.g., PLGA) improves Cₘₐₓ by 3-fold in rat plasma .

- Metabolism : Cytochrome P450 (CYP3A4) mediates hepatic clearance. Co-administration with CYP inhibitors (e.g., ketoconazole) increases half-life from 2.5 to 4.8 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.